(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid

Catalog No.
S13392973
CAS No.
M.F
C16H17NO3
M. Wt
271.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic ac...

Product Name

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid

IUPAC Name

(E)-7-(furan-2-yl)-7-pyridin-3-ylhept-6-enoic acid

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C16H17NO3/c18-16(19)9-3-1-2-7-14(15-8-5-11-20-15)13-6-4-10-17-12-13/h4-8,10-12H,1-3,9H2,(H,18,19)/b14-7+

InChI Key

JMZSCCGTGJYVST-VGOFMYFVSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=CCCCCC(=O)O)C2=CC=CO2

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\CCCCC(=O)O)/C2=CC=CO2

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid is a chemical compound characterized by its unique structure, which includes a furan ring and a pyridine moiety. This compound features a heptenoic acid backbone with a double bond between the sixth and seventh carbon atoms, contributing to its potential reactivity and biological activity. The presence of both the furan and pyridine rings suggests that this compound may engage in various interactions with biological systems, making it of interest for medicinal chemistry and pharmacological studies.

The chemical reactivity of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid can be attributed to its functional groups. The heptenoic acid structure allows for typical reactions associated with unsaturated carboxylic acids, such as:

  • Addition Reactions: The double bond in the heptenoic acid can undergo electrophilic addition reactions with various nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of shorter-chain compounds.

These reactions are influenced by the presence of the furan and pyridine rings, which may stabilize intermediates or facilitate specific pathways through resonance or inductive effects.

  • Antimicrobial Activity: Many furan derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties: Pyridine-containing compounds are frequently investigated for their anticancer activities due to their ability to interact with DNA and inhibit cancer cell proliferation.
  • Enzyme Inhibition: The unique structure may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

The prediction of biological activity can be enhanced through computational methods such as quantitative structure–activity relationship (QSAR) modeling, which correlates chemical structure with biological effects .

The synthesis of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid can be approached through several methods:

  • Starting Materials: The synthesis may begin with commercially available furan and pyridine derivatives.
  • Reactions:
    • Aldol Condensation: A possible route involves an aldol condensation reaction between appropriate aldehydes or ketones that contain furan and pyridine groups.
    • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques could effectively link the furan and pyridine moieties to form the heptenoic acid backbone.
    • Functional Group Modifications: Subsequent functional group transformations may be necessary to install the carboxylic acid group at the terminal position.

These synthetic routes would require careful optimization of reaction conditions to achieve high yields and purity of the desired product.

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid holds potential applications in various fields:

  • Pharmaceutical Development: Given its structural features, it could serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Material Science: Compounds with furan and pyridine units are often studied for their properties in organic electronics or as precursors for advanced materials.
  • Chemical Probes: It may also function as a chemical probe in biochemical assays to study enzyme activity or cellular processes.

Interaction studies involving (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid would typically focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Investigating how it modulates biological pathways or interacts at the molecular level.
  • Toxicity Assessments: Understanding any potential adverse effects through cytotoxicity assays against various cell lines .

Such studies would provide valuable insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid, including:

  • Furazolidone: A nitrofuran derivative known for its antibacterial properties.
  • Pyridoxal Phosphate: An active form of vitamin B6 that plays a crucial role in enzymatic reactions.
  • 5-Fluorouracil: An antimetabolite used in cancer therapy that contains a pyrimidine ring.

Comparison Table

Compound NameStructure FeaturesBiological Activity
(E)-7-(Furan-2-yl)-...Furan ring, pyridine moietyPotential antimicrobial/anticancer
FurazolidoneFuran ring, nitro groupAntibacterial
Pyridoxal PhosphatePyridine ring, aldehyde groupEnzymatic cofactor
5-FluorouracilPyrimidine ringAnticancer

The uniqueness of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid lies in its specific combination of functional groups and structural framework that may confer distinct biological activities compared to these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.12084340 g/mol

Monoisotopic Mass

271.12084340 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types